molecular formula C5H5F4NO B1519019 2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile CAS No. 1039916-10-3

2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile

Cat. No. B1519019
CAS RN: 1039916-10-3
M. Wt: 171.09 g/mol
InChI Key: MKJJYFFFKSGMIE-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile is a chemical compound with the CAS Number: 1039916-10-3 . It has a molecular weight of 171.09 . The IUPAC name for this compound is (2,2,3,3-tetrafluoropropoxy)acetonitrile . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile is 1S/C5H5F4NO/c6-4(7)5(8,9)3-11-2-1-10/h4H,2-3H2 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Aerospace Applications

The inherent properties of fluorinated compounds, such as resistance to oxidation and thermal stability, make 2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile a candidate for aerospace applications. It can be used in the synthesis of lubricants, sealants, and coatings that are exposed to harsh conditions and require long-term performance without degradation.

Each of these applications leverages the unique chemical structure and properties of 2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile , demonstrating its versatility and importance in scientific research across various fields .

Safety and Hazards

The safety information for 2-(2,2,3,3-Tetrafluoropropoxy)acetonitrile includes several hazard statements: H226, H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including flammability and potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; and using only non-sparking tools .

properties

IUPAC Name

2-(2,2,3,3-tetrafluoropropoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F4NO/c6-4(7)5(8,9)3-11-2-1-10/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJJYFFFKSGMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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